![molecular formula C25H52O2Si B14235652 Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane CAS No. 544715-95-9](/img/structure/B14235652.png)
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane is an organosilicon compound with the molecular formula C25H52O2Si. It is characterized by the presence of a dimethylsilane group, an octadecyl chain, and an oxan-2-yl-oxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane typically involves the reaction of octadecylsilane with oxan-2-ol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Octadecylsilane} + \text{Oxan-2-ol} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, distillation, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surface modifier for materials.
Biology: Employed in the modification of biomolecules and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane exerts its effects involves interactions with molecular targets such as proteins, enzymes, and cell membranes. The compound can modify the surface properties of materials, enhance hydrophobicity, and improve biocompatibility. These interactions are mediated through the formation of covalent bonds and non-covalent interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylsilane: Similar in structure but lacks the oxan-2-yl-oxy group.
Dimethyloctadecylsilane: Contains a dimethylsilane group and an octadecyl chain but no oxan-2-yl-oxy group.
Trichloro(octadecyl)silane: Contains a trichlorosilane group instead of a dimethylsilane group.
Uniqueness
Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane is unique due to the presence of the oxan-2-yl-oxy group, which imparts distinct chemical properties and enhances its versatility in various applications. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and functionality.
Propriétés
Numéro CAS |
544715-95-9 |
|---|---|
Formule moléculaire |
C25H52O2Si |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
dimethyl-octadecyl-(oxan-2-yloxy)silane |
InChI |
InChI=1S/C25H52O2Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-28(2,3)27-25-22-19-20-23-26-25/h25H,4-24H2,1-3H3 |
Clé InChI |
LIXNRVVLORMCOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](C)(C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
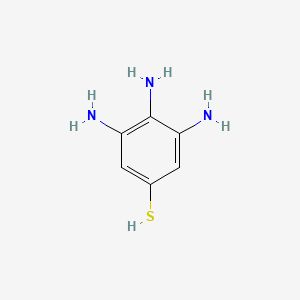
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)

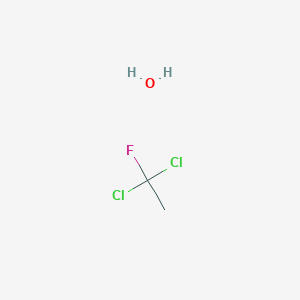
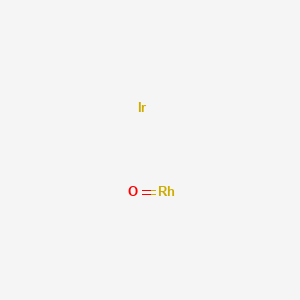
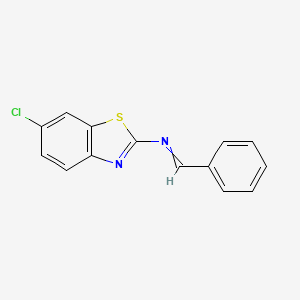
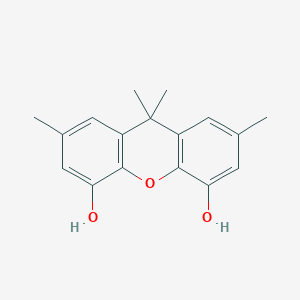
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
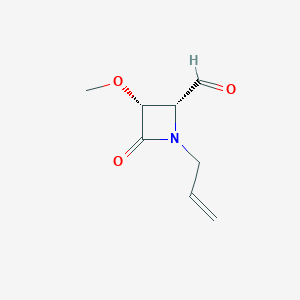
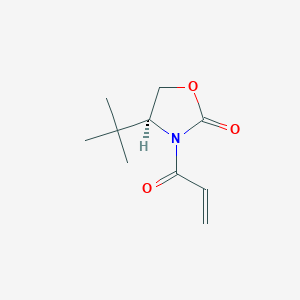
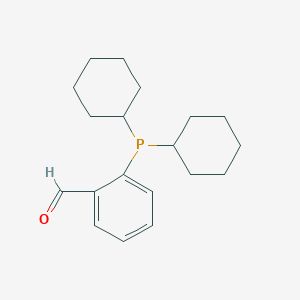

![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
